molecular formula C7H15NO B13009736 2-(3-Aminocyclopentyl)ethan-1-ol

2-(3-Aminocyclopentyl)ethan-1-ol

Cat. No.: B13009736
M. Wt: 129.20 g/mol
InChI Key: BTLMXKBHAAYRKJ-UHFFFAOYSA-N
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Description

2-(3-Aminocyclopentyl)ethan-1-ol is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.20 g/mol . It is characterized by the presence of an amino group attached to a cyclopentane ring and an ethanol moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminocyclopentyl)ethan-1-ol typically involves the reaction of cyclopentane derivatives with ethylene oxide and subsequent amination. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as continuous flow reactors and advanced purification methods like distillation and crystallization are employed to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminocyclopentyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

2-(3-Aminocyclopentyl)ethan-1-ol finds applications in several scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Aminocyclopentyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Aminocyclopentyl)ethan-1-ol is unique due to the specific positioning of the amino group on the cyclopentane ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research applications .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2-(3-aminocyclopentyl)ethanol

InChI

InChI=1S/C7H15NO/c8-7-2-1-6(5-7)3-4-9/h6-7,9H,1-5,8H2

InChI Key

BTLMXKBHAAYRKJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1CCO)N

Origin of Product

United States

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